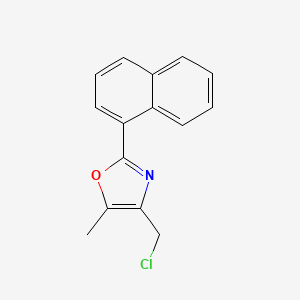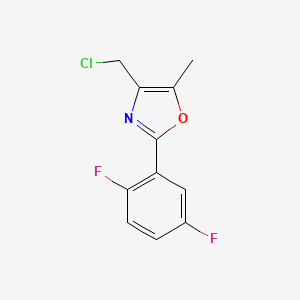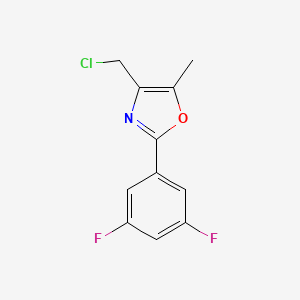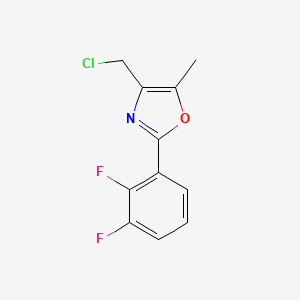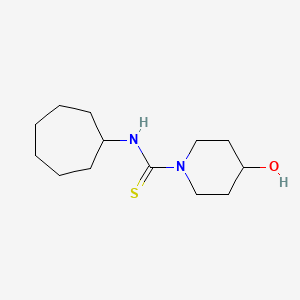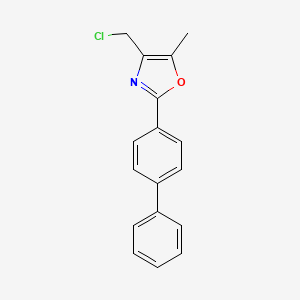
2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This compound is characterized by the presence of a biphenyl moiety attached to an oxazole ring, which is further substituted with a chloromethyl group and a methyl group. Oxazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole typically involves the following steps:
Biphenyl Derivative Synthesis: The biphenyl derivative can be synthesized through various methods, such as the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Oxazole Formation: The oxazole ring can be formed through cyclodehydration of amino alcohols or by the reaction of amides with halides under specific conditions.
Substitution Reactions: The chloromethyl group and the methyl group can be introduced through substitution reactions, such as the reaction of the oxazole ring with chloromethyl methyl ether in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Substitution reactions can involve the replacement of the chloromethyl group with other functional groups using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes
Reduction Products: Alcohols, amines, or thiols
Substitution Products: Amides, esters, or ethers
Applications De Recherche Scientifique
2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole can be compared with other similar compounds, such as:
2-Biphenyl-4-YL-5-methyl-oxazole: Similar structure but lacks the chloromethyl group.
4-Chloromethyl-5-methyl-oxazole: Similar oxazole core but lacks the biphenyl moiety.
2-Biphenyl-4-YL-4-methyl-oxazole: Similar biphenyl moiety but different substitution on the oxazole ring.
These compounds may exhibit different biological activities and properties due to variations in their chemical structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-phenylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-16(11-18)19-17(20-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIMYAUDTWKZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478799 |
Source


|
| Record name | 2-BIPHENYL-4-YL-4-CHLOROMETHYL-5-METHYL-OXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832076-91-2 |
Source


|
| Record name | 2-BIPHENYL-4-YL-4-CHLOROMETHYL-5-METHYL-OXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B7813782.png)
![[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B7813789.png)
![[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B7813793.png)
![[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B7813801.png)
![[2-(2,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B7813803.png)
![[5-Methyl-2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B7813818.png)
![[2-(4-Aminophenyl)-5-methyl-oxazol-4-ylmethyl]carbamic acid tert-butyl ester](/img/structure/B7813820.png)
